molecular formula C11H10F3NO4 B3057460 Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate CAS No. 809276-86-6

Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

Cat. No. B3057460
CAS RN: 809276-86-6
M. Wt: 277.2 g/mol
InChI Key: MYPYXXDZISQOTF-UHFFFAOYSA-N
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Description

  • Synonyms : Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate; Propanedioic acid, 2-[3-(trifluoromethyl)-2-pyridinyl]-, 1,3-dimethyl ester .

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One reported method includes the palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine . Further details on the synthetic pathways and conditions would require a deeper investigation of relevant literature.


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate consists of a malonate ester linked to a pyridine ring with a trifluoromethyl substituent. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

properties

IUPAC Name

dimethyl 2-[3-(trifluoromethyl)pyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-18-9(16)7(10(17)19-2)8-6(11(12,13)14)4-3-5-15-8/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYXXDZISQOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=N1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478305
Record name 2-(3-trifluoromethyl-pyridin-2-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

CAS RN

809276-86-6
Record name 2-(3-trifluoromethyl-pyridin-2-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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